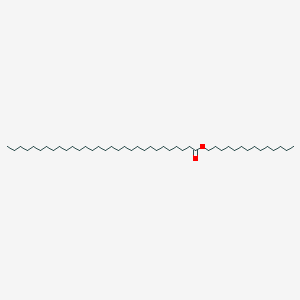![molecular formula C11H18 B14345475 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane CAS No. 102435-72-3](/img/structure/B14345475.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C11H18. It is characterized by a unique structure that includes a bicyclo[2.2.2]octane framework with two methyl groups at the 2-position and a methylene group at the 3-position. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with a suitable dienophile under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Halogenation and other substitution reactions can occur at the methylene group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to hydrophobic pockets or forming covalent bonds with reactive sites.
相似化合物的比较
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Norbornane: Another bicyclic compound with a different ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic amine used as a catalyst in organic synthesis.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and stability compared to other bicyclic compounds.
属性
CAS 编号 |
102435-72-3 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-methylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H18/c1-8-9-4-6-10(7-5-9)11(8,2)3/h9-10H,1,4-7H2,2-3H3 |
InChI 键 |
YLOCUZVUXLPMLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C1=C)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


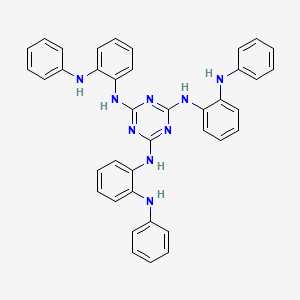
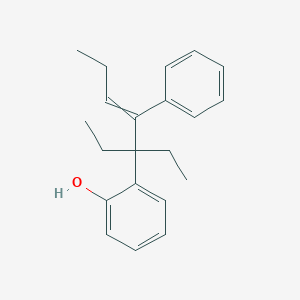
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

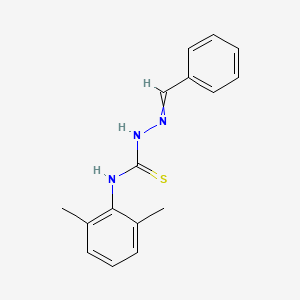
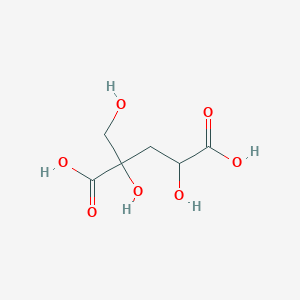
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
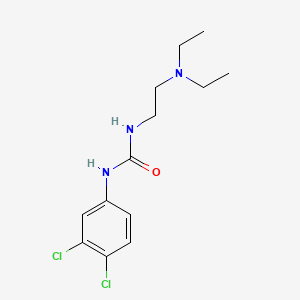
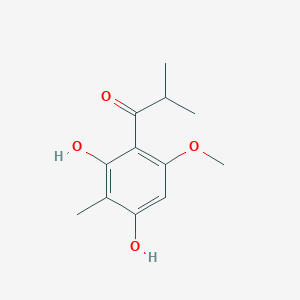
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
